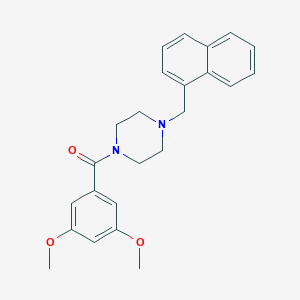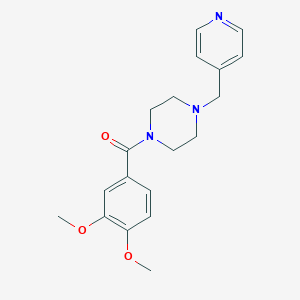![molecular formula C26H28N2O2 B249173 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in the field of neuroimaging. TSPO is a mitochondrial protein that is upregulated in response to cellular stress and inflammation, making it a potential target for the diagnosis and treatment of various neurological disorders.
Wirkmechanismus
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily found in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its high selectivity for TSPO. This allows for accurate visualization and quantification of TSPO expression in vivo. However, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has a relatively short half-life, which can limit its use in longitudinal studies. It also has low brain penetration, which can make it difficult to detect TSPO expression in deep brain structures.
Zukünftige Richtungen
There are several future directions for the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in neuroimaging and preclinical studies. One area of interest is the development of novel TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to investigate the role of TSPO in other neurological disorders, such as depression and anxiety. Finally, there is interest in using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to monitor the efficacy of TSPO-targeted therapies in clinical trials.
Conclusion:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether is a selective ligand for TSPO that has been extensively studied in the field of neuroimaging. It has shown promise as a diagnostic tool for various neurological disorders and as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether and its potential for clinical use.
Synthesemethoden
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a five-step process that involves the reaction of 4-bromoanisole with N-Boc-piperazine, followed by the removal of the Boc group and the addition of diphenylacetyl chloride. The resulting intermediate is then reacted with methyl magnesium bromide to yield the final product, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been used extensively in the field of neuroimaging to visualize TSPO expression in vivo. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are two common imaging techniques used to detect TSPO expression in the brain. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been used in preclinical studies to investigate the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-14-12-21(13-15-24)20-27-16-18-28(19-17-27)26(29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3 |
InChI-Schlüssel |
IAOMJBUPHPMXLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)




